molecular formula C11H7Cl2NO B6368036 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one CAS No. 1111110-85-0

6-(3,4-Dichlorophenyl)pyridin-2(1H)-one

Cat. No.: B6368036
CAS No.: 1111110-85-0
M. Wt: 240.08 g/mol
InChI Key: URTAZTMFAAUYEU-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)pyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a pyridinone core substituted at the 6-position with a 3,4-dichlorophenyl group. Its structure combines electron-withdrawing chlorine atoms with the planar pyridinone ring, making it a versatile scaffold for medicinal chemistry and materials science. Key physicochemical properties include a molecular formula of C₁₁H₇Cl₂NO, a molecular weight of 240.09 g/mol, and characteristic spectral IR absorption bands for C=O (~1740 cm⁻¹) and aromatic C-Cl (~700 cm⁻¹) . The compound’s synthesis typically involves multi-step protocols, such as condensation reactions of substituted phenyl precursors with pyridinone intermediates, achieving yields of 77–82% under optimized conditions .

Properties

IUPAC Name

6-(3,4-dichlorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTAZTMFAAUYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683043
Record name 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-85-0
Record name 6-(3,4-Dichlorophenyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111110-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one typically involves the reaction of 3,4-dichlorobenzaldehyde with 2-pyridone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyridinones with various functional groups.

Scientific Research Applications

6-(3,4-Dichlorophenyl)pyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: 6-(2,3-Dichlorophenyl)pyridin-2(1H)-one

The positional isomer 6-(2,3-dichlorophenyl)pyridin-2(1H)-one (CAS 1111110-84-9) exhibits distinct steric and electronic effects due to the chlorine atoms at the 2- and 3-positions of the phenyl ring. This isomer shows reduced biological activity compared to the 3,4-dichloro derivative, likely due to decreased π-stacking interactions in enzyme binding pockets .

Mono- vs. Di-Halogenated Derivatives

  • 6-(4-Chlorophenyl)pyridin-2(1H)-one : Lacks the 3-Cl substituent, resulting in lower lipophilicity (clogP = 2.1 vs. 2.8 for the 3,4-dichloro analogue) and diminished anticancer activity in vitro (IC₅₀ > 50 μM vs. 12 μM for 6-(3,4-dichlorophenyl)pyridin-2(1H)-one) .
  • 6-(3,4-Difluorophenyl)pyridin-2(1H)-one : Fluorine substitution reduces steric bulk but increases metabolic stability, with a plasma half-life (t₁/₂) of 6.2 hours in murine models compared to 4.8 hours for the dichloro analogue .

Table 1: Halogen-Substituted Pyridin-2(1H)-one Derivatives

Compound Substituents clogP IC₅₀ (μM) Plasma t₁/₂ (h)
6-(3,4-Dichlorophenyl) 3-Cl, 4-Cl 2.8 12 4.8
6-(2,3-Dichlorophenyl) 2-Cl, 3-Cl 2.7 >50 3.5
6-(4-Chlorophenyl) 4-Cl 2.1 >50 3.0
6-(3,4-Difluorophenyl) 3-F, 4-F 1.9 28 6.2

Functionalized Pyridin-2(1H)-ones with Heterocyclic Moieties

Hybrids with Azacoumarin and Pyrazole

Compound 5a () incorporates a 3-amino-pyrazole moiety linked to the pyridinone core. This hybrid demonstrates enhanced anticancer activity (IC₅₀ = 8.2 μM against MCF-7 cells) compared to the parent 6-(3,4-dichlorophenyl)pyridin-2(1H)-one, attributed to dual inhibition of topoisomerase II and EGFR kinases .

Trifluoromethyl-Substituted Analogues

4-Trifluoromethyl derivatives (e.g., 4-CF₃-6-methylpyridin-2(1H)-one) exhibit superior analgesic activity in thermal plate tests (ED₅₀ = 15 mg/kg) compared to the dichlorophenyl analogue (ED₅₀ = 32 mg/kg), likely due to enhanced blood-brain barrier permeability .

Dihydropyrimidin-2(1H)-one Analogues

Dihydropyrimidinones (DHPMs) like 3c () and 5H () share structural similarities but feature a saturated six-membered ring. These compounds show broader antifungal activity (e.g., MIC = 2 μg/mL against Candida albicans) but lower cytotoxicity (CC₅₀ > 100 μM) compared to pyridin-2(1H)-ones .

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